N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine
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Overview
Description
N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine typically involves multiple steps. One common method includes the following steps:
Formation of the pteridine core: This can be achieved by the condensation of appropriate precursors such as 2,4,5-triaminopyrimidine with formic acid or formamide.
Introduction of the benzyl group: This step involves the alkylation of the pteridine core with benzyl halides under basic conditions.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using benzylpiperazine as a starting material.
Final coupling: The final step involves coupling the benzylpiperazine derivative with the pteridine core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the benzyl groups.
Reduction: Reduced forms of the pteridine core or the benzyl groups.
Substitution: Substituted derivatives with various functional groups replacing the benzyl groups.
Scientific Research Applications
N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(4-benzylpiperazin-1-yl)quinazoline-4-amine
- N-benzyl-2-(4-benzylpiperazin-1-yl)pyrimidine-4-amine
- N-benzyl-2-(4-benzylpiperazin-1-yl)purine-4-amine
Uniqueness
N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine is unique due to its pteridine core, which imparts distinct electronic and steric properties compared to similar compounds with quinazoline, pyrimidine, or purine cores. These differences can result in varied biological activities and specificities, making this compound particularly valuable for certain applications in medicinal chemistry and biological research.
Properties
Molecular Formula |
C24H25N7 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine |
InChI |
InChI=1S/C24H25N7/c1-3-7-19(8-4-1)17-27-23-21-22(26-12-11-25-21)28-24(29-23)31-15-13-30(14-16-31)18-20-9-5-2-6-10-20/h1-12H,13-18H2,(H,26,27,28,29) |
InChI Key |
SLVUTODAFOPAOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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